![molecular formula C22H27ClN2O4 B14115665 CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)
CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester is a complex organic compound that belongs to the class of carbamic acid derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester typically involves multi-step organic reactions. The process may include:
Formation of the carbamic acid derivative: This can be achieved by reacting an amine with phosgene or its derivatives.
Introduction of the ester group: This step involves esterification, where the carbamic acid derivative is reacted with an alcohol in the presence of a catalyst.
Chlorination and methoxylation: Specific reagents and conditions are used to introduce the chlorophenyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester has various scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of agrochemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through covalent or non-covalent binding.
Receptors: Binding to receptors, leading to modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Compounds with similar structures but different substituents.
Urea derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields. Further research and development may uncover new applications and enhance our understanding of its properties and mechanisms.
Biological Activity
CarbaMic acid, specifically the compound N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]amino]-2-oxoethyl]-, 1,1-diMethyl ethyl ester, is a derivative of carbamic acid that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chiral centers : The presence of (1R) configurations indicates specific stereochemistry that can influence biological interactions.
- Functional groups : The carbamate moiety is known for its stability and ability to form hydrogen bonds, which can enhance biological activity.
CarbaMic acid derivatives often exhibit diverse mechanisms of action due to their structural characteristics. Key mechanisms include:
- Enzyme Inhibition : Many carbamate derivatives act as inhibitors of enzymes, particularly those involved in neurotransmitter degradation. For example, they can inhibit acetylcholinesterase, leading to increased acetylcholine levels and enhanced synaptic transmission .
- Antimicrobial Activity : Carbamate derivatives have shown promising antimicrobial properties. Studies indicate that modifications in the carbamate structure can lead to enhanced activity against various bacterial strains and fungi .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several carbamic acid derivatives, including the target compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with notable Minimum Inhibitory Concentrations (MICs) reported as follows:
Compound | Bacteria Type | MIC (µg/mL) |
---|---|---|
CarbaMic Acid Derivative | Staphylococcus aureus | 32 |
CarbaMic Acid Derivative | Escherichia coli | 64 |
CarbaMic Acid Derivative | Candida albicans | 16 |
These results suggest that structural modifications can enhance the potency of carbamate derivatives against various pathogens .
Case Studies
- Amoebiasis Treatment : A derivative similar to CarbaMic acid was tested for its effects on Entamoeba histolytica, the causative agent of amoebiasis. The study demonstrated that the compound exhibited antiamoebic activity with a significant reduction in trophozoite viability at concentrations as low as 10 µg/mL. Additionally, genotoxicity assessments via the Ames test indicated low mutagenic potential, suggesting a favorable safety profile .
- Antitumor Activity : Research into carbamate derivatives has revealed their potential in cancer therapy. One study showed that a structurally related compound inhibited tumor cell proliferation by inducing apoptosis through mitochondrial pathways. The compound increased reactive oxygen species (ROS) levels within cancer cells, leading to cell death .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of CarbaMic acid derivatives is characterized by moderate absorption and metabolism. Studies indicate that these compounds undergo hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may retain biological activity or exhibit toxicity.
Toxicological assessments have shown that while some derivatives can induce liver enzyme activity at higher doses, they generally exhibit low acute toxicity in animal models. For instance, a study reported a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg in rodent models .
Properties
Molecular Formula |
C22H27ClN2O4 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C22H27ClN2O4/c1-14(15-9-11-18(28-5)12-10-15)24-20(26)19(16-7-6-8-17(23)13-16)25-21(27)29-22(2,3)4/h6-14,19H,1-5H3,(H,24,26)(H,25,27)/t14-,19-/m1/s1 |
InChI Key |
YPDJYHHMLFUEEX-AUUYWEPGSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)NC(=O)[C@@H](C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.